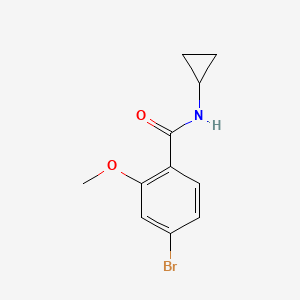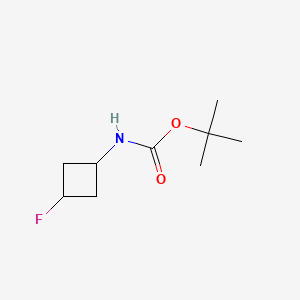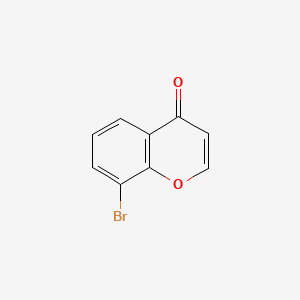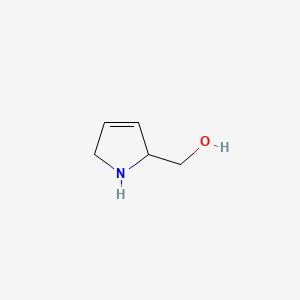
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, also known as Methyl-PPC, is an organic compound belonging to the class of pyrroles. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents. Methyl-PPC has been used in a variety of scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate has been used in a variety of scientific research applications due to its unique properties. It has been used as a substrate for the production of biocatalysts, as a reagent in the synthesis of organic compounds, and as a starting material for the synthesis of pharmaceuticals. It has also been used in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of polymers.
Mécanisme D'action
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is an organic compound that is believed to act as an agonist at several different receptors in the body. It is believed to act as an agonist at the mu-opioid receptor, which is involved in pain perception and reward. It is also believed to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is believed to have a number of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have anti-depressant and anti-psychotic effects. In addition, it has been shown to have neuroprotective and neurotrophic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and purify. It is also relatively inexpensive, making it an attractive option for use in research studies. However, there are some limitations to its use in laboratory experiments. It is a relatively small molecule, making it difficult to detect in complex biological systems. In addition, its effects on different receptors may vary, making it difficult to predict its effects in different contexts.
Orientations Futures
There are several potential future directions for research on Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate. One potential direction is to explore its potential as an analgesic or anti-inflammatory agent. Another potential direction is to investigate its potential as a neuroprotective or neurotrophic agent. Additionally, further research could be conducted to explore its potential as an antidepressant or antipsychotic agent. Finally, additional research could be conducted to explore its potential as a substrate for the production of biocatalysts or as a reagent in the synthesis of organic compounds.
Méthodes De Synthèse
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate can be synthesized by several different methods. One method involves reacting pyrrole with ethylbenzene in the presence of sulfuric acid as a catalyst. This reaction produces a mixture of methyl-PPC and ethyl-PPC, which can then be separated by column chromatography. Another method involves the reaction of pyrrole with ethylbenzene in the presence of a palladium catalyst. This reaction produces a mixture of methyl-PPC and ethyl-PPC, which can then be separated by fractional distillation.
Propriétés
IUPAC Name |
methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10(11-6-4-3-5-7-11)12-8-15-9-13(12)14(16)17-2/h3-10,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJFLMISHGBYCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CNC=C2C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724395 |
Source


|
| Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |
CAS RN |
1313712-50-3 |
Source


|
| Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)






![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B578593.png)
![12-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B578594.png)
![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)